molecular formula C17H17F2NO3 B251101 N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide

N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide

Katalognummer: B251101
Molekulargewicht: 321.32 g/mol
InChI-Schlüssel: WBXPVYQTHZVPDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide works by selectively binding to the hydrophobic groove of Bcl-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that rely on Bcl-2 for survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not rely on Bcl-2 for survival. This selectivity makes this compound a promising cancer therapy with minimal side effects. However, this compound has also been shown to induce thrombocytopenia, a condition characterized by low platelet counts, which can limit its clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has several advantages for lab experiments, including its selectivity for Bcl-2 protein, its ability to induce apoptosis in cancer cells, and its efficacy in combination with other cancer therapies. However, this compound also has limitations, including its potential to induce thrombocytopenia, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide and related compounds. These include the optimization of its pharmacokinetic properties, the development of combination therapies that enhance its efficacy, and the identification of biomarkers that can predict response to this compound. Additionally, the development of this compound analogs that target other anti-apoptotic proteins, such as Bcl-xL and Mcl-1, may expand its clinical utility.

Synthesemethoden

The synthesis of N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzoyl chloride. The benzoyl chloride is then reacted with 4-propoxyaniline to form the key intermediate, N-(4-propoxyphenyl)-4-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then coupled with difluoromethoxyaniline to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. This compound has also shown efficacy in combination with other cancer therapies, including chemotherapy and immunotherapy.

Eigenschaften

Molekularformel

C17H17F2NO3

Molekulargewicht

321.32 g/mol

IUPAC-Name

N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C17H17F2NO3/c1-2-11-22-13-9-7-12(8-10-13)16(21)20-14-5-3-4-6-15(14)23-17(18)19/h3-10,17H,2,11H2,1H3,(H,20,21)

InChI-Schlüssel

WBXPVYQTHZVPDK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.